molecular formula C23H39NO2 B1670232 D-erythro-MAPP CAS No. 143492-38-0

D-erythro-MAPP

Número de catálogo B1670232
Número CAS: 143492-38-0
Peso molecular: 361.6 g/mol
Clave InChI: YLAZEWZHIRBZDA-NFBKMPQASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

D-erythro-MAPP is a derivative of ceramide and an inhibitor of alkaline ceramidase . It is selective for alkaline ceramidase over acid ceramidase . It is available in a plastic ampoule .


Synthesis Analysis

D-erythro-MAPP is a synthetic analog of ceramide . It selectively inhibits alkaline ceramidase both in vitro and in HL-60 cells .


Molecular Structure Analysis

The molecular formula of D-erythro-MAPP is C23H39NO2 . Its average mass is 361.561 Da and its monoisotopic mass is 361.298065 Da .


Chemical Reactions Analysis

D-erythro-MAPP has been shown to reduce the viability of MCF-7 cells in a dose-dependent manner . It induces G0/G1 arrest in cell cycle progression resulting in growth suppression .


Physical And Chemical Properties Analysis

D-erythro-MAPP is a solid substance . It is white to off-white in color . It is soluble in DMF and ethanol to 20 mg/mL (55.32 mM) and in DMSO to 1 mg/mL (2.77 mM) .

Aplicaciones Científicas De Investigación

Cancer Therapy: Breast Cancer

D-erythro-MAPP: has been shown to induce apoptosis in human breast cancer cells (MCF-7) in a dose-dependent manner . It reduces cell viability, causing apoptotic morphological changes supported by annexin-V and mitochondrial membrane potential changes . This suggests its potential as a therapeutic agent in breast cancer treatment.

Cancer Therapy: Prostate Cancer

Research indicates that D-erythro-MAPP decreases the viability of prostate cancer cells (DU-145), highlighting its cytotoxic potential . It triggers apoptosis and could be considered for drug development in cancer treatment after further in vitro and in vivo studies .

Cancer Therapy: Liver Cancer

The compound has been used to inhibit cell growth in HepG2 and Huh-7 human liver cancer cells . By targeting ACER2, an enzyme involved in sphingolipid metabolism, D-erythro-MAPP shows promise as a selective inhibitor for anticancer treatment .

Cell Biology: Sphingolipid Metabolism

D-erythro-MAPP: plays a role in sphingolipid metabolism, which is crucial for cell architecture and function . It affects the ceramide levels within cells, which are important for cell cycle arrest and apoptosis .

Apoptosis Induction

This compound’s ability to induce apoptosis is not limited to cancer cells. It can cause cell death in various cell types, making it a valuable tool for studying apoptosis mechanisms .

Therapeutic Potential: Drug Resistance

Modulating the effects of D-erythro-MAPP on ceramide levels could potentially attenuate or enhance drug resistance in cancer therapies, offering a pathway to improve treatment efficacy .

Therapeutic Potential: Enhancing Chemotherapy

By increasing intracellular ceramide levels, D-erythro-MAPP could enhance the sensitivity of tumors to chemotherapy, providing a novel approach to cancer treatment .

Therapeutic Potential: Inflammation

As ceramides also promote inflammation, D-erythro-MAPP could have implications in inflammatory diseases by modulating ceramide levels, though this application requires further exploration .

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Direcciones Futuras

D-erythro-MAPP has been used in research for its potential in cancer treatment . It has been shown to suppress acid ceramidase activity in keratinocytes and melanoma cells . It has also been shown to inhibit the growth of HL-60 cells by inhibiting alkaline ceramidase enzymes . These findings suggest that D-erythro-MAPP and its analogs could be potential candidates for anticancer treatment .

Propiedades

IUPAC Name

N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]tetradecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-16-19-22(25)24-20(2)23(26)21-17-14-13-15-18-21/h13-15,17-18,20,23,26H,3-12,16,19H2,1-2H3,(H,24,25)/t20-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAZEWZHIRBZDA-NFBKMPQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(C)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@H](C)[C@H](C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00931906
Record name N-(1-Hydroxy-1-phenylpropan-2-yl)tetradecanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00931906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-erythro-MAPP

CAS RN

60847-25-8, 143492-38-0
Record name 2-(N-Myristoylamino)-1-phenyl-1-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060847258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Erythro-MAPP
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143492380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Hydroxy-1-phenylpropan-2-yl)tetradecanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00931906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
D-erythro-MAPP
Reactant of Route 2
Reactant of Route 2
D-erythro-MAPP
Reactant of Route 3
Reactant of Route 3
D-erythro-MAPP
Reactant of Route 4
Reactant of Route 4
D-erythro-MAPP
Reactant of Route 5
Reactant of Route 5
D-erythro-MAPP
Reactant of Route 6
Reactant of Route 6
D-erythro-MAPP

Q & A

Q1: What is the primary mechanism of action for (1S,2R)-D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol (D-erythro-MAPP)?

A1: D-erythro-MAPP functions as an inhibitor of alkaline ceramidase. [, ] By inhibiting this enzyme, D-erythro-MAPP prevents the breakdown of ceramide, leading to an increase in intracellular ceramide levels. [, ] This increase in ceramide can then influence various cellular processes, including apoptosis and the modulation of hematopoietic cell fates. []

Q2: What specific cellular responses have been observed with D-erythro-MAPP treatment in scientific studies?

A2: In studies using boar spermatozoa, D-erythro-MAPP was found to enhance acrosomal exocytosis triggered by calcium and the calcium ionophore A23187. [] This suggests a potential role for ceramide in the intricate signaling pathways governing acrosomal exocytosis during fertilization. Additionally, D-erythro-MAPP, in conjunction with tumor necrosis factor (TNF), demonstrated a significant impact on the functional properties of human hematopoietic stem cells. [] The combination led to a reduction in the cells' ability to generate colony-forming cells in long-term cultures, suggesting ceramide's role in modulating hematopoietic cell fate decisions. []

Q3: Are there any studies examining the impact of D-erythro-MAPP on vascular function?

A3: While not explicitly investigated, research on diabetic mouse models suggests a potential link between D-erythro-MAPP's influence on ceramide pathways and vascular function. [] The study found that sphingomyelinase (SMase), which ultimately increases ceramide levels, induces distinct vascular responses in diabetic mice. [] Although D-erythro-MAPP's direct effects weren't assessed in this context, the findings highlight the potential interplay between ceramide modulation and vascular reactivity, particularly in a diabetic setting.

Q4: Does D-erythro-MAPP impact other sphingolipid signaling pathways?

A4: Research suggests that D-erythro-MAPP's influence might extend beyond just ceramide. A study focusing on the yeast protein Izh2p, a receptor implicated in various cellular functions, revealed that D-erythro-MAPP inhibited the protein's effect on iron uptake. [] This, coupled with findings of D-erythro-MAPP's influence on sphingoid base levels and dependence on sphingoid base-sensing kinases, suggests a broader impact on sphingolipid signaling pathways. [] This highlights the intricate and interconnected nature of sphingolipid signaling and the potential for D-erythro-MAPP to modulate various downstream effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.